molecular formula C6H3BrINO2 B3032969 2-Bromo-5-iodonicotinic acid CAS No. 65550-80-3

2-Bromo-5-iodonicotinic acid

Cat. No.: B3032969
CAS No.: 65550-80-3
M. Wt: 327.90
InChI Key: QLWYFTRYOMPMRB-UHFFFAOYSA-N
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Description

2-Bromo-5-iodonicotinic acid is an organic compound with the molecular formula C₆H₃BrINO₂. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by bromine and iodine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodonicotinic acid typically involves halogenation reactions starting from nicotinic acid or its derivatives. One common method includes the bromination of 5-iodonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, purification steps, and crystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, whereas nucleophilic substitution yields various substituted nicotinic acids.

Scientific Research Applications

2-Bromo-5-iodonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules and probes.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodonicotinic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic and non-catalytic processes. The presence of bromine and iodine atoms enhances its reactivity, making it a versatile intermediate in organic synthesis. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 2-Bromo-5-chloronicotinic acid
  • 2-Bromo-5-fluoronicotinic acid
  • 2-Bromo-5-iodopyridine

Comparison: 2-Bromo-5-iodonicotinic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities. The combination of halogens in its structure makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-5-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWYFTRYOMPMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855978
Record name 2-Bromo-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-80-3
Record name 2-Bromo-5-iodo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65550-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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